

In-Depth Technical Guide: Anti-Androgenic Properties of Nomegestrol Acetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomegestrol acetate (NOMAC), a 19-norprogesterone derivative, is a potent and highly selective progestin with notable anti-androgenic properties. This technical guide provides a comprehensive overview of the anti-androgenic characteristics of NOMAC, detailing its mechanism of action, quantitative binding affinities, and evidence from in vitro and in vivo studies, as well as clinical observations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the experimental evaluation of NOMAC's anti-androgenic effects and its therapeutic potential in androgen-dependent conditions.

Mechanism of Anti-Androgenic Action

Nomegestrol acetate primarily exerts its anti-androgenic effects through competitive antagonism of the androgen receptor (AR). By binding to the AR, NOMAC prevents the binding of androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT). This blockade inhibits the subsequent conformational changes in the AR, its translocation to the nucleus, and the transcription of androgen-responsive genes. This direct interaction with the AR is the principal mechanism underlying its anti-androgenic activity.



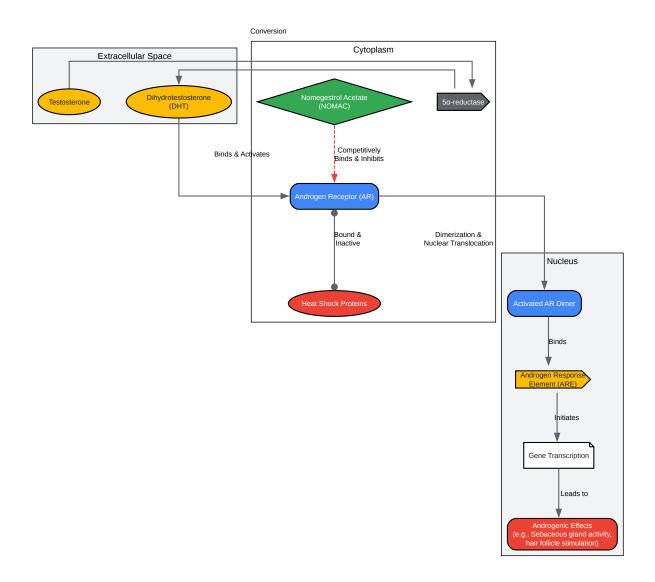


Figure 1: Mechanism of Anti-Androgenic Action of Nomegestrol Acetate.



While direct AR antagonism is the primary mechanism, some 19-norprogesterone derivatives have also been shown to inhibit 5α -reductase, the enzyme responsible for converting testosterone to the more potent DHT. However, specific inhibitory concentration (IC50) values for nomegestrol acetate on 5α -reductase are not prominently available in the reviewed literature, suggesting that its primary anti-androgenic effect is mediated at the receptor level.

Quantitative Data In Vitro Androgen Receptor Binding Affinity

The affinity of nomegestrol acetate for the androgen receptor has been quantified in competitive binding assays. These studies typically measure the concentration of NOMAC required to displace a radiolabeled androgen (e.g., ³H-testosterone) from the AR.

Compound	IC50 (nmol/L)	Ki (nmol/L)	Relative Binding Affinity (RBA) vs. Testosterone	Reference
Nomegestrol Acetate (NOMAC)	22.6 ± 4.0	7.58 ± 0.94	-	
Cyproterone Acetate (CPA)	21.1 ± 5.3	4.30 ± 0.17	-	

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

In Vivo Anti-Androgenic Activity (Hershberger Assay)

The Hershberger assay in castrated rats is a standard in vivo method to assess the antiandrogenic potential of a compound. It measures the ability of a substance to inhibit the testosterone-induced growth of androgen-dependent tissues.



Treatment Group	Ventral Prostate Weight (mg)	Seminal Vesicle Weight (mg)	Potency vs. Cyproterone Acetate	Reference
Testosterone Propionate (TP) + Vehicle	-	-	-	
TP + Nomegestrol Acetate	Significantly reduced	Significantly reduced	20 times less potent	
TP + Cyproterone Acetate	Significantly reduced	Significantly reduced	-	

Note: Specific weight values were not provided in the abstract, but the significant reduction and relative potency were highlighted.

Experimental Protocols Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the androgen receptor.



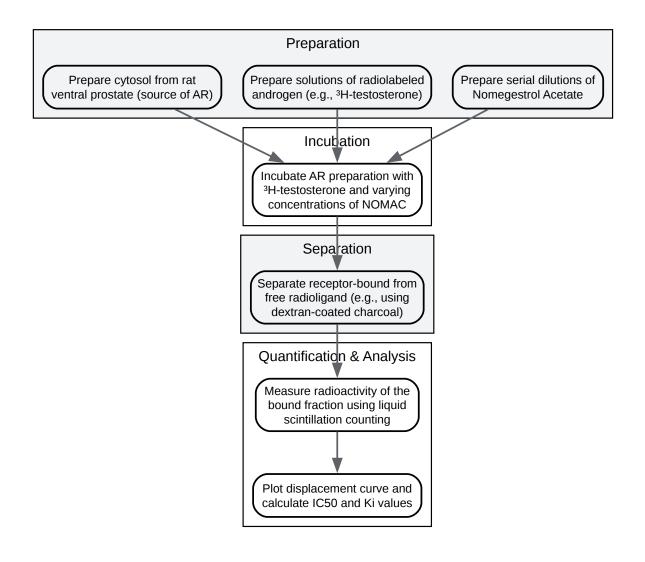


Figure 2: Workflow for Androgen Receptor Competitive Binding Assay.

Methodology:

- Preparation of Receptor Source: Ventral prostates from rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in androgen receptors.
- Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-testosterone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (nomegestrol acetate).



- Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
- Separation of Bound and Free Ligand: Unbound radioligand is removed, typically by adsorption to dextran-coated charcoal followed by centrifugation.
- Quantification: The radioactivity of the supernatant, containing the receptor-bound radioligand, is measured using a liquid scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated.

Hershberger Bioassay for Anti-Androgenic Activity

This in vivo assay assesses the ability of a compound to antagonize the effects of androgens on androgen-dependent tissues.



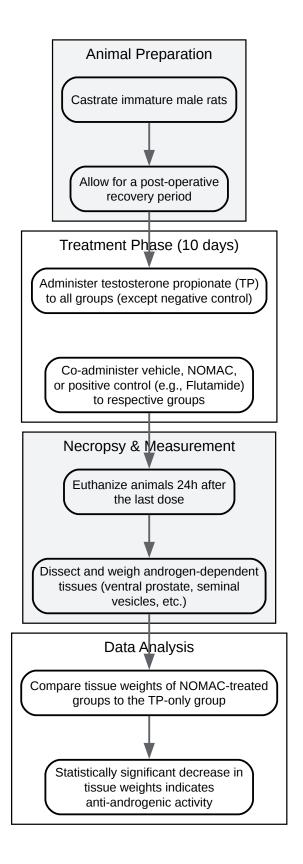


Figure 3: Workflow for the Hershberger Bioassay.



Methodology:

- Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
- Dosing Regimen: The animals are treated for a consecutive number of days (typically 10) with a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with the test substance (nomegestrol acetate) at various dose levels. Control groups receive the vehicle or a known anti-androgen (positive control).
- Endpoint Measurement: The day after the last dose, the animals are euthanized, and the
 weights of specific androgen-dependent tissues (ventral prostate, seminal vesicles, levator
 ani muscle, etc.) are recorded.
- Data Interpretation: A statistically significant reduction in the weight of these tissues in the groups treated with the test substance, compared to the group treated with the reference androgen alone, indicates anti-androgenic activity.

In Vitro Androgen Receptor Transcriptional Activation Assay

This assay measures the ability of a compound to inhibit androgen-induced gene expression.



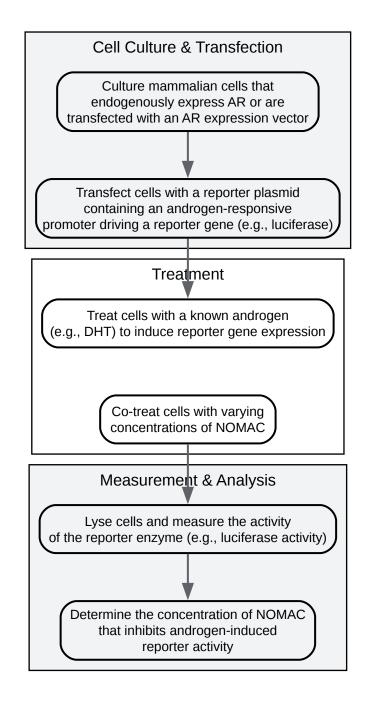


Figure 4: Workflow for AR Transcriptional Activation Assay.

Methodology:

• Cell System: A suitable mammalian cell line is used, which is engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.



- Cell Treatment: The cells are treated with a standard androgen (e.g., DHT) to stimulate the transcription of the reporter gene. In parallel, cells are co-treated with the androgen and varying concentrations of the test compound (nomegestrol acetate).
- Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
- Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates antagonistic activity at the androgen receptor.

Clinical Relevance and Applications

The anti-androgenic properties of nomegestrol acetate are clinically relevant, particularly in the context of combined oral contraceptives. Androgen excess in women can lead to conditions such as acne, seborrhea, and hirsutism. Progestins with anti-androgenic activity, like NOMAC, can help to alleviate these symptoms.

Clinical studies have compared oral contraceptives containing nomegestrol acetate/17 β -estradiol with those containing other progestins, such as drospirenone, in the management of acne. While some studies suggest that drospirenone-containing contraceptives may be more effective for acne, those with nomegestrol acetate still demonstrate a beneficial effect compared to baseline.

Currently, there is a lack of specific, large-scale clinical trial data focusing solely on the efficacy of nomegestrol acetate for the treatment of hirsutism, with quantitative endpoints such as the Ferriman-Gallwey score. Further research in this area would be beneficial to fully elucidate its therapeutic potential for this condition.

Conclusion

Nomegestrol acetate possesses clear anti-androgenic properties, primarily mediated through competitive antagonism of the androgen receptor. This activity has been demonstrated and quantified through in vitro binding assays and confirmed in in vivo models. The anti-androgenic effects of NOMAC contribute to its clinical profile, offering potential benefits for the management of androgen-dependent conditions in women. This technical guide provides a foundational understanding of the anti-androgenic characteristics of nomegestrol acetate,







supported by quantitative data and detailed experimental methodologies, to aid in further research and development in this field.

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